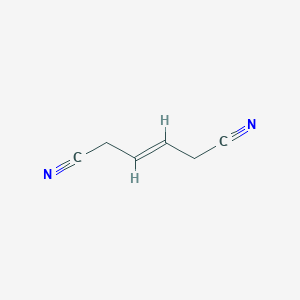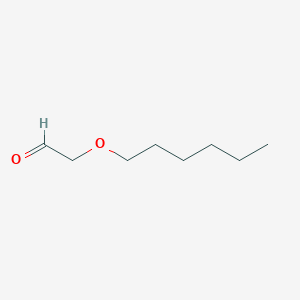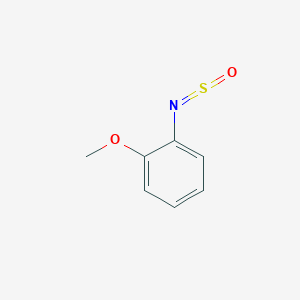
Guanidine, (2-benzhydryloxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, (2-benzhydryloxyethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in water, ethanol, and ether. It is also known as benzhydrylguanidine or BHG. Guanidine, (2-benzhydryloxyethyl)- has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of guanidine, (2-benzhydryloxyethyl)- is not fully understood. However, it has been suggested that the compound may act as a cholinesterase inhibitor, which can increase the levels of acetylcholine in the brain. This, in turn, can improve cognitive function and memory. Guanidine, (2-benzhydryloxyethyl)- has also been shown to have antioxidant properties, which can protect against oxidative stress.
Effets Biochimiques Et Physiologiques
Guanidine, (2-benzhydryloxyethyl)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. This can lead to an increase in acetylcholine levels, which can improve cognitive function and memory. Guanidine, (2-benzhydryloxyethyl)- has also been shown to have antioxidant properties, which can protect against oxidative stress and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Guanidine, (2-benzhydryloxyethyl)- has several advantages for lab experiments. It is stable, soluble in water, and has a relatively high melting point, which makes it easy to handle. However, the compound has some limitations, such as its potential toxicity and the need for careful handling. In addition, the compound has limited solubility in some organic solvents, which can affect its use in certain experiments.
Orientations Futures
Guanidine, (2-benzhydryloxyethyl)- has several potential future directions for research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Studies have shown that the compound can improve cognitive function and memory, which makes it a promising candidate for further research. Another area of interest is the synthesis of new derivatives of guanidine, (2-benzhydryloxyethyl)-, which may have improved properties and applications in various fields. Overall, guanidine, (2-benzhydryloxyethyl)- is a compound with significant potential for future scientific research.
Méthodes De Synthèse
Guanidine, (2-benzhydryloxyethyl)- can be synthesized using various methods. One of the most commonly used methods is the reaction of benzhydrylamine with cyanamide followed by hydrolysis. Another method involves the reaction of benzhydrylamine with carbodiimide in the presence of a catalyst. The yield and purity of the synthesized compound depend on the method used.
Applications De Recherche Scientifique
Guanidine, (2-benzhydryloxyethyl)- has been extensively studied for its potential applications in various fields. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor for the synthesis of other compounds. In addition, guanidine, (2-benzhydryloxyethyl)- has been studied for its potential applications in the field of medicine, particularly in the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
16136-32-6 |
|---|---|
Nom du produit |
Guanidine, (2-benzhydryloxyethyl)- |
Formule moléculaire |
C16H19N3O |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
2-(2-benzhydryloxyethyl)guanidine |
InChI |
InChI=1S/C16H19N3O/c17-16(18)19-11-12-20-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H4,17,18,19) |
Clé InChI |
AEPDQNDBDKHWHD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN=C(N)N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN=C(N)N |
Autres numéros CAS |
16136-32-6 |
Synonymes |
1-[2-(Diphenylmethoxy)ethyl]guanidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



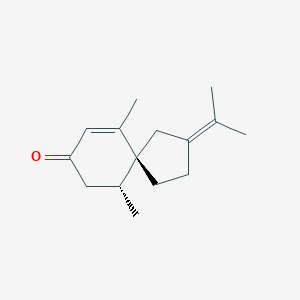
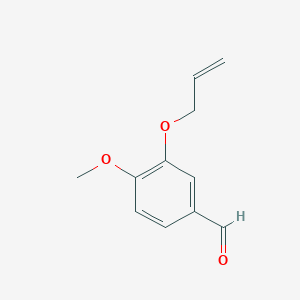
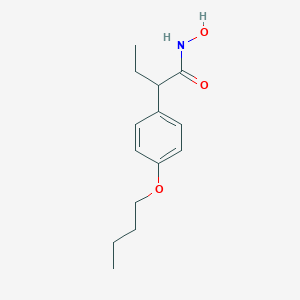
![5,9-Dimethyl-furo[3,2-g]chromen-7-one](/img/structure/B95139.png)
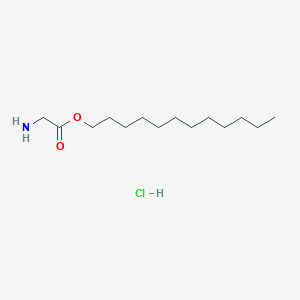
![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)
![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)
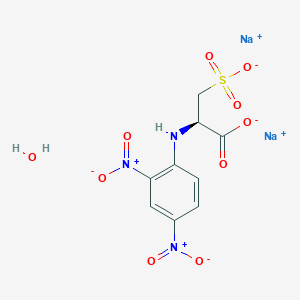
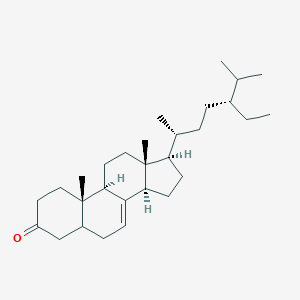
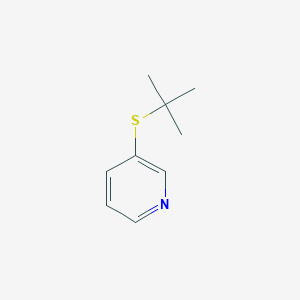
![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)
